Cas no 7116-95-2 (4-Isopropylbiphenyl)

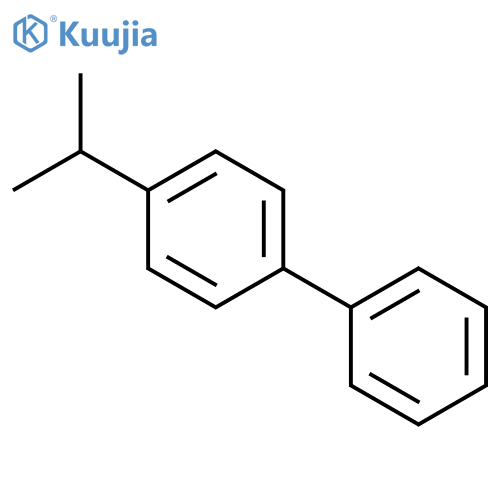

4-Isopropylbiphenyl structure

商品名:4-Isopropylbiphenyl

4-Isopropylbiphenyl 化学的及び物理的性質

名前と識別子

-

- 4-isopropylbiphenyl

- 1-phenyl-4-propan-2-ylbenzene

- p-Isopropylbiphenyl

- 4-Phenylcumene

- 4-(1-Methylethyl)-1,1'-biphenyl

- p-Isopropyldiphenyl

- BIPHENYL, 4-ISOPROPYL-

- 1,1'-Biphenyl, 4-(1-methylethyl)-

- 4KBV29724I

- 4-Isopropyl-1,1'-biphenyl

- 4-Isopropyl-1,1'-biphenyl #

- KWSHGRJUSUJPQD-UHFFFAOYSA-

- 4-(methylethyl)-1-phenylbenzene

- 1-phenyl-4-propan-2-yl-benzene

- KWSHGRJUSUJPQD-UHFFFAOYSA-N

- 1,1'-Biphenyl,4-

- UNII-4KBV29724I

- 4,4'-Isopropylbiphenyl

- EINECS 230-420-1

- DTXSID20883094

- 1-isopropyl-4-phenyl-benzene

- 7116-95-2

- A837100

- MFCD00221718

- Q27259867

- BRN 1858288

- D91093

- AKOS025295655

- NS00001650

- FT-0617110

- CS-0331279

- InChI=1/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3

- I0171

- DB-055499

- 4-Isopropylbiphenyl

-

- MDL: MFCD00221718

- インチ: 1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3

- InChIKey: KWSHGRJUSUJPQD-UHFFFAOYSA-N

- ほほえんだ: C([H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1[H]

- BRN: 1858288

計算された属性

- せいみつぶんしりょう: 196.12500

- どういたいしつりょう: 196.125201

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1,461 g/cm3

- ゆうかいてん: 11°C

- ふってん: 291°C(lit.)

- フラッシュポイント: 110-112°C/1mm

- 屈折率: 1.5840

- PSA: 0.00000

- LogP: 4.47700

- ようかいせい: 使用できません

4-Isopropylbiphenyl セキュリティ情報

- セキュリティの説明: S24/25

- RTECS番号:DV5415000

- セキュリティ用語:S24/25

4-Isopropylbiphenyl 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

4-Isopropylbiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K74771-1g |

4-Isopropylbiphenyl |

7116-95-2 | 97% | 1g |

$200 | 2023-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14405-5g |

4-Isopropylbiphenyl, 97% |

7116-95-2 | 97% | 5g |

1277.00 | 2021-07-03 | |

| abcr | AB137483-25 g |

4-Isopropylbiphenyl, 96%; . |

7116-95-2 | 96% | 25g |

€571.50 | 2023-05-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I834782-5g |

4-Isopropylbiphenyl |

7116-95-2 | 98% | 5g |

692.10 | 2021-05-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14405-1g |

4-Isopropylbiphenyl, 97% |

7116-95-2 | 97% | 1g |

397.00 | 2021-07-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZU536-5g |

4-Isopropylbiphenyl |

7116-95-2 | 97% | 5g |

¥860.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZU536-1g |

4-Isopropylbiphenyl |

7116-95-2 | 97% | 1g |

¥294.0 | 2022-05-30 | |

| Aaron | AR003MAI-5g |

4-Isopropylbiphenyl |

7116-95-2 | 96% | 5g |

$131.00 | 2025-01-22 | |

| Ambeed | A488691-25g |

4-Isopropylbiphenyl |

7116-95-2 | 97% | 25g |

$404.0 | 2024-04-17 | |

| eNovation Chemicals LLC | K74771-25g |

4-Isopropylbiphenyl |

7116-95-2 | 97% | 25g |

$730 | 2025-03-03 |

4-Isopropylbiphenyl 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

7116-95-2 (4-Isopropylbiphenyl) 関連製品

- 5707-44-8(4-Ethylbiphenyl)

- 20282-30-8(1,1'-Biphenyl,3-(1-methylethyl)-)

- 61434-46-6(3,4'-Di-iso-propylbiphenyl)

- 18970-30-4(4,4'-Diisopropyl-1,1'-biphenyl)

- 13049-40-6(4,4'-Diethylbiphenyl)

- 1625-91-8(1-tert-butyl-4-(4-tert-butylphenyl)benzene)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7116-95-2)4-Isopropylbiphenyl

清らかである:99%

はかる:25g

価格 ($):364.0